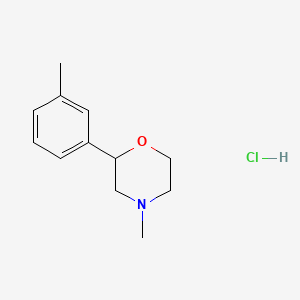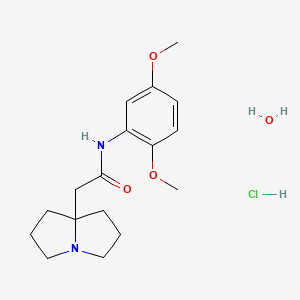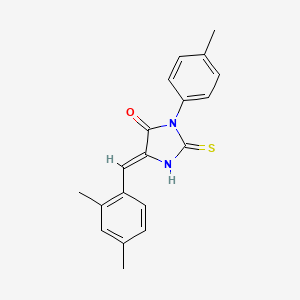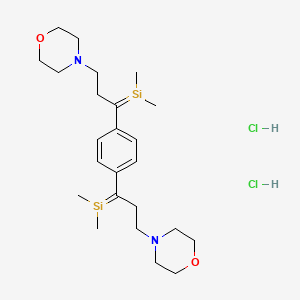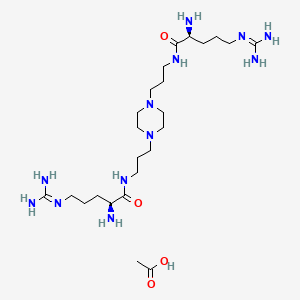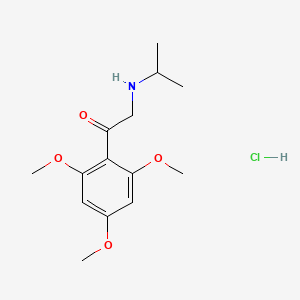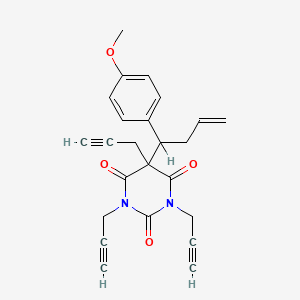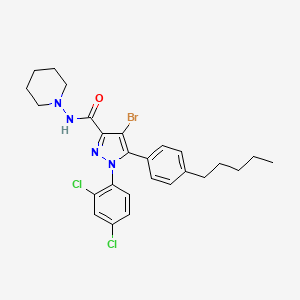
4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific reagents used.
Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Substitution Reactions: The introduction of the 2,4-dichlorophenyl and 4-pentylphenyl groups can be accomplished through nucleophilic substitution reactions. These reactions often require the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom or the carboxamide group, resulting in debromination or reduction to an amine, respectively.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide, thiols, and amines can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Debrominated or amine derivatives.
Substitution: Azide, thiol, or amine-substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a ligand for certain receptors or enzymes. Its interactions with biological macromolecules can provide insights into its pharmacological properties.
Medicine
In medicinal chemistry, 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide is studied for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-methylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
- 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-ethylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
- 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-propylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 4-Bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-1-piperidinyl-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group, in particular, may affect its lipophilicity and membrane permeability, distinguishing it from similar compounds with shorter alkyl chains.
Properties
CAS No. |
336615-79-3 |
|---|---|
Molecular Formula |
C26H29BrCl2N4O |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
4-bromo-1-(2,4-dichlorophenyl)-5-(4-pentylphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C26H29BrCl2N4O/c1-2-3-5-8-18-9-11-19(12-10-18)25-23(27)24(26(34)31-32-15-6-4-7-16-32)30-33(25)22-14-13-20(28)17-21(22)29/h9-14,17H,2-8,15-16H2,1H3,(H,31,34) |
InChI Key |
JXAXCZDHJALEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



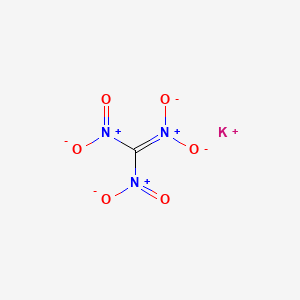
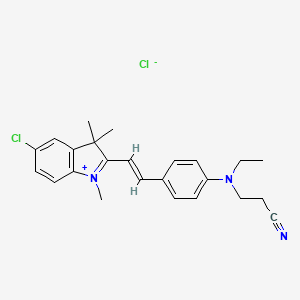

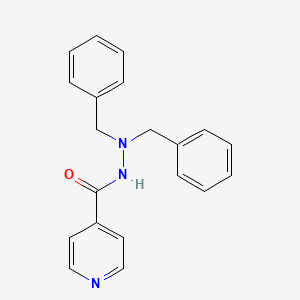
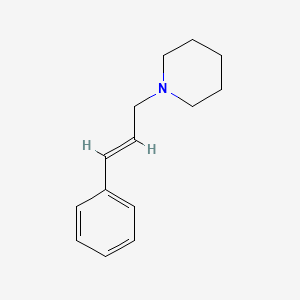
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
